molecular formula C9H5F5O2 B1361833 3-(Pentafluorophenyl)propanoic acid CAS No. 2002-92-8

3-(Pentafluorophenyl)propanoic acid

Cat. No. B1361833
CAS RN: 2002-92-8
M. Wt: 240.13 g/mol
InChI Key: KBAMYOFXGBJADC-UHFFFAOYSA-N
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Description

3-(Pentafluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H5F5O2 . It has an average mass of 240.127 Da and a monoisotopic mass of 240.020966 Da . It is also known by other names such as 3-(Pentafluorophenyl)propionic acid and Benzenepropanoic acid, 2,3,4,5,6-pentafluoro- .


Molecular Structure Analysis

The molecular structure of 3-(Pentafluorophenyl)propanoic acid consists of a propanoic acid group attached to a pentafluorophenyl group . The presence of five fluorine atoms on the phenyl group is a distinctive feature of this compound .


Physical And Chemical Properties Analysis

3-(Pentafluorophenyl)propanoic acid has a molecular weight of 240.13 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on various factors including temperature and pressure.

Scientific Research Applications

General Properties 3-(Pentafluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H5F5O2 . It has a molecular weight of 240.13 . This compound is often used in scientific research due to its unique properties.

Application in Bioconjugation Chemistry Pentafluorophenyl (PFP) esters, such as 3-(Pentafluorophenyl)propanoic acid, have found widespread application in bioconjugation chemistry . These activated esters are soluble in a range of organic solvents and less susceptible to hydrolysis than N-hydroxysuccinimide (NHS) esters . PFP-functional polymers have been successfully used in post-polymerization functionalization reactions with both primary and secondary amines .

properties

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAMYOFXGBJADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294523
Record name 3-(pentafluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentafluorophenyl)propionic acid

CAS RN

2002-92-8
Record name 2002-92-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(pentafluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Zablocki, JG Rico, RB Garland… - Journal of medicinal …, 1995 - ACS Publications
Our initial orally active fibrinogen receptor antagonist benzamidinopentanoyl (BAP) series which was discovered through truncation of our iv antiplatelet agent (SC-52012) …
Number of citations: 136 pubs.acs.org
SG Davies, AM Fletcher, L Lv, PM Roberts… - Tetrahedron …, 2012 - Elsevier
The conjugate addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to a range of β-fluoroaryl-α,β-unsaturated esters gave the corresponding β-amino esters with high …
Number of citations: 13 www.sciencedirect.com

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